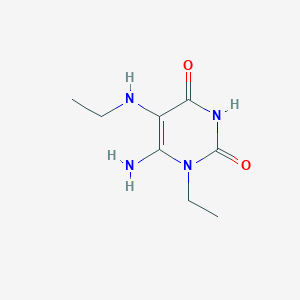

6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione, a chemically fascinating compound, belongs to the class of pyrimidine derivatives

Properties

IUPAC Name |

6-amino-1-ethyl-5-(ethylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-10-5-6(9)12(4-2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAZWRUFLWOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N(C(=O)NC1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of ethylurea with ethyl acetoacetate, followed by cyclization under acidic conditions. The optimal reaction conditions include a temperature range of 50-70°C and a slightly acidic pH, ensuring efficient ring closure.

Industrial Production Methods:

Industrially, the production often scales up by using batch or continuous flow reactors, maintaining stringent control over reaction parameters to ensure high yield and purity. Solvent extraction and crystallization techniques are employed for purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

Oxidation: 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo oxidation to form N-oxides, especially when treated with peroxides or other strong oxidizing agents.

Reduction: The compound can be reduced to amines under catalytic hydrogenation conditions.

Substitution: It is amenable to nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation typically uses hydrogen peroxide or potassium permanganate as reagents.

Reduction often requires hydrogen gas with a palladium or platinum catalyst.

Substitution reactions utilize a variety of nucleophiles depending on the desired product, often in the presence of a base to facilitate the reaction.

Major Products Formed:

Oxidation yields N-oxides of the original structure.

Reduction produces primary or secondary amines.

Substitution results in a wide range of derivatives, expanding the compound’s utility in different chemical contexts.

Scientific Research Applications

In Chemistry:

As a building block for more complex organic molecules, it is invaluable in synthetic organic chemistry for the development of new pharmaceuticals and agrochemicals.

In Biology and Medicine:

Research is exploring its potential as an enzyme inhibitor, with implications for treating various diseases, including cancer and bacterial infections.

In Industry:

It is used as a precursor for materials science applications, particularly in creating polymers and specialty chemicals with tailored properties.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its biological effects primarily through interaction with specific enzymes, inhibiting their activity by mimicking natural substrates or binding to active sites. This can disrupt critical biological pathways, thereby influencing disease progression or microbial growth.

Comparison with Similar Compounds

Uniqueness: The ethyl and amino groups confer unique electronic and steric properties, differentiating it from other pyrimidine derivatives.

Similar Compounds: Compounds like 5-Fluorouracil and 5-Bromouracil share the pyrimidine core but differ in substituent groups, affecting their reactivity and biological activity.

Biological Activity

6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with amino and ethylamino substituents. Its molecular formula is , and it has a molecular weight of approximately 197.22 g/mol. The structure contributes to its biological interactions and potential therapeutic applications.

Research indicates that compounds similar to 6-amino derivatives often interact with various biological targets:

- Topoisomerase Inhibition : Compounds in this class have been reported to inhibit topoisomerase II (TopoII), which is crucial for DNA replication and transcription. For instance, certain derivatives have demonstrated potent inhibitory effects on both TopoIIα and TopoIIβ activities, leading to apoptosis in cancer cells .

- Cell Cycle Regulation : Inhibition of TopoII often results in cell cycle arrest at the G2/M phase, which is critical for preventing uncontrolled cell proliferation. This mechanism has been observed in several studies involving related compounds .

Biological Activities

The biological activities of 6-amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Activity | Exhibits potential as an anticancer agent through TopoII inhibition and apoptosis induction. |

| Antimicrobial Effects | Some derivatives have shown moderate antimicrobial activity against various pathogens. |

| Cytotoxicity | Varies across different cell lines; some derivatives exhibit low cytotoxicity in normal cells while being effective against cancer cells. |

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Topoisomerase Inhibitors : A study evaluated various tetrahydropyrimidine derivatives for their ability to inhibit TopoII. The findings indicated that certain modifications enhanced solubility and metabolic stability while retaining high potency against cancer cell lines .

- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of similar compounds, revealing that modifications at specific positions on the pyrimidine ring significantly affected activity against bacterial strains .

- Cytotoxicity Profiling : Research conducted on the cytotoxic effects of 6-amino derivatives showed significant differences in efficacy across various cancer cell lines (e.g., MGC-803, HeLa). Some compounds induced apoptosis with minimal effects on normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.